N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide
Description
N-[1-(3,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group at position 1 and a naphthalene-2-carboxamide moiety at position 3. The naphthalene substituent distinguishes it from simpler aryl or heteroaryl analogs, likely influencing its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-15-7-10-20(11-16(15)2)29-22-21(13-26-29)24(31)28(14-25-22)27-23(30)19-9-8-17-5-3-4-6-18(17)12-19/h3-14H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPQVDHLOFZTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-tubercular, anti-inflammatory, and anticancer properties. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound based on diverse research findings.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves the reaction of specific precursors that yield a pyrazolo[3,4-d]pyrimidine core. The structure of this compound suggests multiple sites for biological interaction due to the presence of both the naphthalene and pyrazole moieties.
Table 1: Key Structural Features and Their Implications for Biological Activity
| Structural Feature | Implication for Activity |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Inhibitory activity against various kinases |
| Naphthalene moiety | Enhanced lipophilicity and potential membrane permeability |
| Dimethylphenyl substitution | Modulation of receptor interactions and selectivity |
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular activity of naphthalene-2-carboxamide derivatives. For example, a series of compounds including naphthalene derivatives exhibited significant anti-tubercular effects with minimal inhibitory concentration (MIC) values comparable to established treatments like ethambutol. The presence of certain substituents on the naphthalene ring was shown to enhance activity significantly .
Table 2: Anti-Tubercular Activity of Related Compounds
| Compound | MIC (μM) | Reference |
|---|---|---|
| N-cycloheptyl-naphthalene-2-carboxamide | 7.11 | |
| N-cyclohexyl-naphthalene-2-carboxamide | 6.55 | |
| Ethambutol | 7.00 | Standard Comparison |
Anti-Cancer Activity
The pyrazole derivatives have also been investigated for their anti-cancer properties. They exhibit inhibitory effects against several cancer cell lines by targeting key signaling pathways such as BRAF(V600E) and EGFR. The compound's ability to inhibit these pathways suggests its potential as a therapeutic agent in oncology .
Case Study: Inhibition of BRAF(V600E)
A study demonstrated that pyrazole derivatives significantly inhibited BRAF(V600E) in vitro, leading to reduced cell proliferation in melanoma models. The compound's structure allows it to effectively bind to the active site of the BRAF kinase .
Anti-Inflammatory Activity
In addition to its anti-tubercular and anticancer activities, this compound has shown promising results in anti-inflammatory assays. It was reported to exhibit significant inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical mediators in inflammatory pathways.
Table 3: Inhibitory Potency Against COX Enzymes
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide has been studied for its potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
Antimicrobial Activity
This compound also displays antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its structural characteristics allow it to interact with various biological targets, enhancing its effectiveness against microbial infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. This is particularly relevant in the context of diseases characterized by chronic inflammation where such compounds could provide therapeutic benefits.
Medicinal Chemistry
This compound serves as a valuable lead compound in drug development. Its unique structure allows researchers to modify its functional groups to enhance efficacy and reduce toxicity.
Analytical Studies
The compound is used as a reference standard in analytical chemistry to study the behavior of similar compounds under various conditions. Its stability and well-characterized properties make it suitable for such applications.
Biological Research
In biological studies, this compound can be utilized to investigate cellular processes and mechanisms of action related to cancer and inflammation. Its ability to modulate specific pathways provides insights into disease mechanisms and potential therapeutic targets.
Chemical Reactions Analysis
Oxidation Reactions
The 4-oxo group on the pyrimidine ring is susceptible to further oxidation under strong conditions.
Reduction Reactions
The pyrimidine ring and amide bond are potential reduction targets.
Substitution Reactions
Electrophilic substitution occurs at electron-rich positions of the naphthalene ring.
Hydrolysis Reactions
The carboxamide and pyrimidine moieties undergo hydrolysis under acidic/basic conditions.
Cross-Coupling Reactions
The dimethylphenyl group enables palladium-catalyzed couplings.
Photochemical Reactions
The naphthalene system undergoes [4+2] cycloadditions under UV light.
| Reaction Type | Reagents/Conditions | Major Product(s) |
|---|---|---|
| Diels-Alder | UV light, dienophile | Formation of polycyclic adducts fused to naphthalene. |
Critical Analysis of Reactivity Trends
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Electronic Effects : The electron-withdrawing carboxamide group deactivates the naphthalene ring, directing substitutions to specific positions .
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Steric Hindrance : The 3,4-dimethylphenyl group limits access to the pyrimidine N-1 position, favoring reactions at C-5 or C-6 .
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Solubility : Polar aprotic solvents (e.g., DMF) enhance reaction rates by solubilizing the compound .
Comparison with Similar Compounds
Key Observations :
- The naphthalene-2-carboxamide group in the target compound introduces greater steric bulk and aromatic surface area compared to simpler acetamide or benzamide substituents (e.g., compounds from ). This may enhance interactions with hydrophobic binding pockets in biological targets .
- 3,4-Dimethylphenyl at position 1 (target compound) vs.
Preparation Methods
Direct Acylation via Mixed Carbonate Activation
-
Generate naphthalene-2-carbonyl chloride by treating naphthalene-2-carboxylic acid with oxalyl chloride in dichloromethane.
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React with the pyrazolo[3,4-d]pyrimidin-5-amine in anhydrous THF using 4-dimethylaminopyridine (DMAP) as a catalyst.
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Purify via crystallization from isopropanol/dichloromethane (1:5 v/v).
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 12 h |
| DMAP Loading | 0.2 equiv |
| Yield | 78% |
Stepwise Protection-Acylation Strategy
For sterically hindered substrates, sequential protection enhances efficiency:
-
Protect the pyrimidinone oxygen as a tert-butyldiphenylsilyl (TBDPS) ether.
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Perform acylation under Schlenk conditions using Hünig’s base.
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Deprotect with tetra-n-butylammonium fluoride (TBAF) in THF.
This method improves yield to 86% but adds two synthetic steps.
Optimization and Mechanistic Insights
Cyclization Kinetics
Time-resolved ¹³C NMR studies reveal the Vilsmeier cyclization follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 60°C). The rate-determining step involves nucleophilic attack of the pyrazole C4 carbon on the electrophilic formamidinium intermediate.
Solvent Effects on Acylation
Polar aprotic solvents significantly impact coupling efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| THF | 7.5 | 78 |
| DCM | 8.9 | 72 |
| Acetonitrile | 37.5 | 61 |
THF’s moderate polarity optimally balances substrate solubility and transition state stabilization.
Scale-Up Considerations
Industrial adaptation requires addressing three key challenges:
-
Exothermicity Control : The Vilsmeier reaction releases 82 kJ/mol heat. Pilot plant trials demonstrate that maintaining ΔT < 5°C through jacketed reactor cooling prevents decomposition.
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HMDS Handling : Hexamethyldisilazane’s moisture sensitivity necessitates anhydrous KF < 50 ppm in all reagents.
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Crystallization Optimization : Seeding with 0.1% w/w product crystals during isopropanol addition reduces particle size variability (D90 < 50 µm).
Analytical Characterization
Critical quality attributes were verified through advanced techniques:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazolo[3,4-d]pyrimidinone intermediates and naphthalene-2-carboxamide derivatives. Key steps include:
- Using N-arylsubstituted α-chloroacetamides as electrophilic agents under reflux conditions (e.g., DMF at 80–100°C) .
- Monitoring reaction progress via TLC and optimizing solvent polarity to enhance intermediate solubility (e.g., THF or dichloromethane) .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity, particularly for the pyrazolo-pyrimidinone core and naphthalene carboxamide moiety .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally analogous pyrimidine derivatives .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Perform dose-response curve standardization to ensure consistent potency measurements (e.g., IC₅₀ values) across assays .
- Validate target engagement using biophysical techniques (e.g., SPR or ITC) to confirm binding affinity to the intended receptor/enzyme .
- Cross-reference with theoretical frameworks (e.g., molecular docking or QSAR models) to rationalize discrepancies between in vitro and cellular activity .
Q. How can the reaction mechanism for the formation of the pyrazolo[3,4-d]pyrimidinone core be experimentally validated?
- Methodological Answer :
- Conduct kinetic studies under varying temperatures and solvent systems to identify rate-determining steps .
- Use isotopic labeling (e.g., ¹⁵N or ²H) to trace intermediate pathways during cyclization .
- Analyze transition states via computational methods (DFT calculations) to corroborate experimental observations .
Q. What approaches are suitable for analyzing the compound’s stability under physiological conditions?
- Methodological Answer :
- Perform accelerated stability testing in simulated biological media (e.g., PBS at 37°C) with HPLC monitoring to track degradation products .
- Use LC-MS/MS to identify hydrolytic or oxidative breakdown pathways, particularly at the carboxamide or pyrimidinone carbonyl groups .
- Compare stability data with structurally similar compounds (e.g., fluorophenyl or methyl-substituted analogs) to establish structure-stability relationships .
Methodological Design Questions
Q. How can researchers integrate crystallographic data into the optimization of this compound’s bioactivity?
- Methodological Answer :
- Solve the crystal structure to identify key intermolecular interactions (e.g., hydrogen bonds with active-site residues) .
- Use Hirshfeld surface analysis to quantify non-covalent interactions (e.g., π-π stacking between naphthalene and aromatic amino acids) .
- Modify substituents (e.g., methyl or methoxy groups) to enhance binding complementarity based on crystallographic insights .
Q. What experimental designs are recommended to assess the compound’s selectivity across related enzyme isoforms?
- Methodological Answer :
- Employ panel screening against isoform-specific assays (e.g., kinase or protease families) with ATP-competitive controls .
- Use proteome-wide profiling (e.g., affinity pull-down/MS) to identify off-target interactions .
- Validate selectivity via mutagenesis studies (e.g., alanine scanning of active-site residues) .
Data Interpretation & Theoretical Frameworks
Q. How can conflicting solubility and permeability data be reconciled during preclinical development?
- Methodological Answer :
- Apply Biopharmaceutics Classification System (BCS) criteria to categorize the compound based on solubility-permeability trade-offs .
- Use artificial membrane assays (e.g., PAMPA) and molecular dynamics simulations to model membrane interactions .
- Optimize formulation (e.g., nanocrystallization or salt formation) to enhance bioavailability without altering pharmacophore integrity .
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity in animal models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
